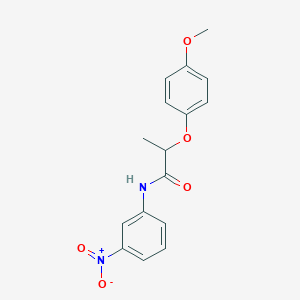
2-(4-methoxyphenoxy)-N-(3-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(3-nitrophenyl)propanamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. MNPA belongs to the class of amides and has a molecular weight of 324.33 g/mol.
Wirkmechanismus
The mechanism of action of MNPA is not well understood. However, it has been suggested that MNPA may exert its therapeutic effects through the inhibition of specific enzymes or the modulation of certain cellular signaling pathways.
Biochemical and Physiological Effects:
MNPA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response. MNPA has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, MNPA has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. MNPA is also relatively non-toxic and has low potential for adverse effects. However, MNPA has some limitations for use in lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. MNPA also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on MNPA. One area of interest is the development of MNPA derivatives with improved bioavailability and efficacy. Another direction is the investigation of MNPA's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanism of action of MNPA and its potential interaction with other drugs.
Synthesemethoden
MNPA can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(4-methoxyphenoxy)-3-nitrobenzoic acid, which is then converted to MNPA through amidation with 2-amino-2-methyl-1-propanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
MNPA has been studied extensively for its potential pharmaceutical applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. MNPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11(23-15-8-6-14(22-2)7-9-15)16(19)17-12-4-3-5-13(10-12)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGIZCZSJOFFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4961518.png)
![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4961524.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4961536.png)
![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-methyl-2-thiophenecarboxamide](/img/structure/B4961542.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4961557.png)
![N-(2-fluorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4961565.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4961568.png)



![4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4961611.png)

